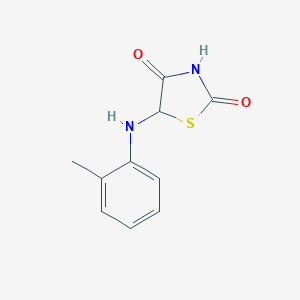

![molecular formula C17H16N2O3S2 B406837 N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide CAS No. 349537-45-7](/img/structure/B406837.png)

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been evaluated as a multifunctional ligand against Alzheimer’s disease (AD). The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Synthesis Analysis

The compound is part of a novel series of benzothiazole–piperazine hybrids that were rationally designed and synthesized . These hybrid molecules were evaluated for their potential against Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of “this compound” is intricate and unique, making it an invaluable tool for studying various phenomena.

Chemical Reactions Analysis

The compound is part of a series of benzothiazole–piperazine hybrids. Benzothiazole compounds contain fused benzene and thiazole moieties, which include nitrogen and sulfur .

科学的研究の応用

Antioxidant Capacity Evaluation

Benzothiazole derivatives are examined for their antioxidant capacities, indicative of their potential in mitigating oxidative stress-related pathologies. The ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capabilities, involves reaction pathways that elucidate the interaction between antioxidants and the ABTS radical cation. This process is crucial for understanding how benzothiazole derivatives might contribute to antioxidant defenses within biological systems (Ilyasov et al., 2020).

Benzothiazole Chemistry and Bioactivity

The chemical diversity and properties of benzothiazole compounds, including their biological activities, have been comprehensively reviewed. These activities range from spectroscopic properties to biological and electrochemical activities, underscoring the compound's versatility in various research and therapeutic contexts (Boča et al., 2011).

Medicinal Chemistry and Therapeutic Potential

The structural activity relationship of benzothiazole derivatives reveals their importance in medicinal chemistry, showcasing a wide array of pharmacological activities. This highlights their role in developing treatments for various conditions, including antimicrobial, antiviral, and anticancer applications (Bhat & Belagali, 2020). Furthermore, the therapeutic potential of benzothiazole derivatives, particularly in anticancer research, demonstrates their significance in drug development processes, where specific benzothiazole moieties have been identified as crucial for designing effective chemotherapeutic agents (Kamal et al., 2015).

作用機序

Target of Action

The primary target of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. It exhibits effective, uncompetitive, and selective inhibition against AChE . The compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic transmission .

Result of Action

The compound’s action results in several effects at the molecular and cellular levels. It inhibits Aβ 1-42 aggregation, a key factor in the development of Alzheimer’s disease, by 53.30% . It also shows disaggregation activities, indicating that it can break down existing aggregates . Furthermore, it has neuroprotective effects, as it can impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions in the environment can affect the compound’s ability to chelate copper . Additionally, the compound’s action can be influenced by the presence of other substances, such as scopolamine, as the compound has been shown to improve cognition and spatial memory against scopolamine-induced memory deficit .

将来の方向性

The compound has shown promising results in the context of Alzheimer’s disease, and it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future . Further studies would be needed to fully understand its potential and to optimize its properties for therapeutic use.

特性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEULMEDBMGLJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406755.png)

![3-(2-phenylethyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406758.png)

![2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406761.png)

![3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406762.png)

![2-methylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406763.png)

![12-(3-Nitrophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one](/img/structure/B406764.png)

![3-(4-Chloro-phenyl)-3,4-dihydro-1-oxa-4-aza-dibenzo[c,g]phenanthren-2-one](/img/structure/B406767.png)

![4-(4-Iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B406768.png)

![3-(2-iodophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B406770.png)

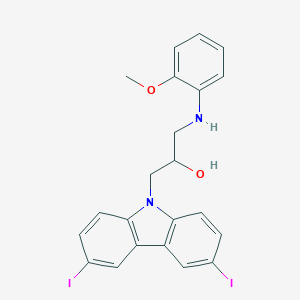

![N-[4-(ethyloxy)phenyl]-N-(2-{4-[2-(methyloxy)phenyl]piperazin-1-yl}-2-oxoethyl)-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B406771.png)

![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)

![1-(4-chlorophenyl)-3-methyl-4-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1H-pyrazol-5-ol](/img/structure/B406775.png)